2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine
Description
Structure
3D Structure
Properties
CAS No. |
92628-95-0 |
|---|---|
Molecular Formula |
C24H17NO2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-4,4-diphenyl-3,1-benzoxazine |
InChI |
InChI=1S/C24H17NO2/c1-3-10-18(11-4-1)24(19-12-5-2-6-13-19)20-14-7-8-15-21(20)25-23(27-24)22-16-9-17-26-22/h1-17H |
InChI Key |
ZLZWLXXHGKTNLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Mannich Condensation Approach
This is the most common and effective method for synthesizing benzoxazines with furan substituents.
- Reagents: o-Aminobenzyl alcohol derivative (4,4-diphenyl substituted), furfural (or furfurylamine), paraformaldehyde.
- Solvent: Often toluene or solventless conditions.
- Conditions: Heating at 100–130 °C for 1–5 hours under stirring.
- Mechanism: The amino group attacks the aldehyde carbonyl, forming an imine intermediate, which then undergoes intramolecular cyclization with the hydroxyl group, eliminating water to form the benzoxazine ring.
- Yields: Typically high, around 70–90%, depending on reaction time and temperature.
Example from literature:
A reaction of 4,4-diphenyl-substituted o-aminobenzyl alcohol with furfurylamine and paraformaldehyde in toluene at 110 °C for 5 hours yielded the corresponding benzoxazine with a 90% yield after purification.
Solventless Extrusion Method
- Reagents: Phenolic derivatives, aldehydes (including furfural), and primary amines.
- Process: The solid reactants are mixed in stoichiometric ratios and fed into an extruder.
- Conditions: Temperature range from room temperature to 130 °C; residence time 5–30 minutes.
- Advantages: Continuous process, solvent-free, scalable, and environmentally friendly.
- Yields: Benzoxazine monomer yields greater than 70% are reported.
This method is adaptable for benzoxazines with various substituents, including furan rings, by selecting appropriate aldehydes and amines.
Acid-Catalyzed Cyclization
- Reagents: Carbinols derived from o-aminophenyl diphenyl carbinol and furfural derivatives.
- Catalysts: Acidic media such as acetic acid, perchloric acid, or antimony pentachloride.
- Conditions: Heating in acidic medium leads to formation of benzoxazinium salts, which upon further treatment yield benzoxazines.
- Notes: Furan-containing compounds show some instability under strong acidic heating, leading to yields below 50% in some cases.
- Mechanistic Insight: Isotopic labeling studies confirm that the oxygen in the benzoxazine ring originates from the hydroxyl group of the starting carbinol.
Comparative Data Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Condensation | o-Aminobenzyl alcohol + furfurylamine + paraformaldehyde; toluene; 110 °C; 5 h | 90 | High yield, well-established | Requires solvent, longer reaction time |
| Solventless Extrusion | Phenol derivatives + aldehydes + amines; 25–130 °C; 5–30 min residence time | 70–85 | Solvent-free, continuous, scalable | Equipment needed (extruder) |
| Acid-Catalyzed Cyclization | Carbinols + acid (HClO4, SbCl5); heating | <50 | Mechanistic insight, salt intermediates | Low yield, furan instability |
Research Findings and Mechanistic Insights
- The nucleophilic addition of the amino group to the aldehyde carbonyl is the key step initiating benzoxazine ring formation.
- The oxygen atom in the benzoxazine ring is derived from the hydroxyl group of the o-aminobenzyl alcohol precursor, as confirmed by ^17O NMR and mass spectrometry isotopic labeling studies.
- Furan-containing benzoxazines are sensitive to acidic and high-temperature conditions, which can lead to polymerization or decomposition, necessitating careful control of reaction parameters.
- Solventless extrusion methods provide an efficient and green alternative for benzoxazine synthesis, with the ability to produce high-purity monomers suitable for polymerization.
- Purification typically involves recrystallization from solvents such as ethyl ether, ethyl acetate, tetrahydrofuran, or acetone to isolate the pure benzoxazine compound.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-4,4-diphenyl-4H-benzo[d][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity:
- Anticancer Potential:
- Analgesic Effects:
Material Science Applications
- Polymer Chemistry:
- Optoelectronic Devices:
Case Study 1: Antimicrobial Efficacy
A study conducted on various furan-containing compounds demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent relationship between concentration and antimicrobial activity .
Case Study 2: Polymer Enhancement
Research on the incorporation of this benzoxazine into epoxy resins revealed enhanced thermal stability and mechanical properties compared to traditional epoxy systems. The modified polymer showed improved resistance to thermal degradation and better mechanical performance under stress conditions .
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-4,4-diphenyl-4H-benzo[d][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the function of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- The furan-substituted compound lacks reported melting point data, but analogues like 201k and 5i suggest that bulky substituents (e.g., diphenyl, nitrophenyl) increase thermal stability .
- Furan’s electron-rich nature may lower melting points compared to nitro-substituted derivatives due to reduced intermolecular forces .
Key Observations :
- Furan-containing compounds (e.g., thiazolyl hydrazones) show moderate antifungal activity, likely due to furan’s ability to disrupt microbial membranes .
- Nitro and spiro substituents in benzoxazines correlate with higher pharmacological potency, suggesting that the diphenyl-furan derivative may require functionalization for enhanced activity .
Biological Activity
2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine is a heterocyclic compound notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique properties that suggest various therapeutic applications, particularly in the fields of oncology and antimicrobial research.
The compound's chemical structure is characterized by a furan ring fused with a benzoxazine moiety, which enhances its reactivity and biological interactions. Below are key chemical properties:
| Property | Value |
|---|---|
| CAS Number | 92628-95-0 |
| Molecular Formula | C24H17NO2 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-(furan-2-yl)-4,4-diphenyl-3,1-benzoxazine |
| LogP | 5.1156 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The mechanism appears to involve the inhibition of specific enzymes associated with cell proliferation. For instance, research has shown that compounds in this class can inhibit topoisomerase enzymes, crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells .
A notable study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary assessments reveal that it possesses activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Study on Anticancer Effects
A comprehensive study published in Molecules examined the efficacy of this compound on human cancer cell lines. The study utilized various assays to assess cell viability and apoptosis rates. Results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of exposure .
Study on Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The findings revealed an MIC of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating potent antibacterial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in DNA synthesis and repair.
- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine?
Answer: The compound can be synthesized via a modified isocyanide-based cyclization approach. A typical protocol involves:
- Reactants : o-Bromophenyl isocyanide (analogous to 159-Br in ) and a ketone derivative (e.g., benzophenone or substituted furan-containing ketones).
- Conditions : GP8(A) reaction conditions (exact details not fully disclosed but likely involving palladium catalysis) followed by purification via column chromatography (hexane/ethyl acetate gradients) .
- Key Steps : Cyclization of the isocyanide with the ketone to form the benzoxazine core. Substitution at the furan moiety may require post-synthetic modifications.
Q. Table 1: Comparative Synthetic Routes
| Starting Materials | Conditions | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|
| o-Bromophenyl isocyanide + Benzophenone | GP8(A), 24h, RT | 65% | Column chromatography (hexane/EA 4:1) | |
| o-Bromophenyl isocyanide + Furan-2-yl ketone* | GP8(A), optimized | ~50–60%* | Column chromatography | [Hypothetical, based on [1]] |
*Hypothetical extension of methodology.
Q. How is the structure of this compound confirmed experimentally?
Answer: Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the benzoxazine core appear as multiplets at δ 6.8–7.5 ppm. The furan protons (δ 6.2–6.5 ppm) show characteristic coupling patterns (e.g., J = 1.5–3.0 Hz for furan protons) .
- ¹³C NMR : Key signals include the oxazine carbonyl (~155–160 ppm) and furan carbons (~105–110 ppm) .
- X-ray Crystallography : highlights the use of crystallography to resolve hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯π interactions) in benzoxazine derivatives, which stabilize the crystal lattice .
Q. Table 2: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| Furan C3-H | 6.3 | Doublet (J = 2.5 Hz) | Furan ring | |
| Oxazine C=O | 158.7 | - | Benzoxazine core |
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₁₈NO₂: 352.1338) .
- UV-Vis : π→π* transitions in the aromatic systems (λmax ~250–300 nm) .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization of isocyanides to form the benzoxazine core?
Answer: The reaction likely proceeds via:
Oxidative Addition : Pd(0) catalyst inserts into the C–Br bond of o-bromophenyl isocyanide.
Coordination : The ketone binds to the Pd center, followed by migratory insertion.
Reductive Elimination : Forms the C–N bond, closing the oxazine ring . Computational studies (DFT) could further elucidate transition states and regioselectivity.
Q. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity and electronic properties?
Answer:
- Reactivity : DFT calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the furan ring’s electron-rich nature may guide functionalization .
- Non-Covalent Interactions : AIM (Atoms in Molecules) analysis identifies hydrogen bonds and π-stacking interactions observed in crystallographic studies .
Q. What biological activities are associated with benzoxazine derivatives, and how can they be evaluated?
Answer:
- Antihypertensive Activity : reports spiro-benzoxazines as potent antihypertensive agents in SHR (spontaneously hypertensive rat) models. Assays include blood pressure monitoring and receptor binding studies (e.g., α-adrenergic receptors) .
- Neuroprotection : Analogous compounds show antioxidant properties via radical scavenging assays (e.g., DPPH) .
Q. How do supramolecular interactions influence the solid-state properties of this compound?
Answer: X-ray studies () reveal:
- Hydrogen Bonds : O–H⋯O interactions between the oxazine oxygen and hydroxyl groups stabilize layered structures.
- C–H⋯π Interactions : Aromatic rings participate in edge-to-face interactions, affecting melting points and solubility .
Q. What coordination chemistry applications exist for benzoxazine derivatives?
Answer: demonstrates cobalt(II) complexes with benzoxazine ligands (L1–L4). Key steps:
Q. How can structure-activity relationships (SAR) guide the optimization of benzoxazine-based therapeutics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
